molecular formula C8H6F2O2 B1349792 4-(Difluoromethoxy)benzaldehyde CAS No. 73960-07-3

4-(Difluoromethoxy)benzaldehyde

Cat. No.: B1349792
CAS No.: 73960-07-3
M. Wt: 172.13 g/mol
InChI Key: ZWCXOJYJJINQGU-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H6F2O2 It is a substituted benzaldehyde where the benzene ring is modified by a difluoromethoxy group at the para position relative to the aldehyde group

Scientific Research Applications

4-(Difluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

4-(Difluoromethoxy)benzaldehyde is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if necessary .

Future Directions

There is a paper that describes a convenient synthetic method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . This suggests that 4-(Difluoromethoxy)benzaldehyde could be used in the synthesis of other complex molecules in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Difluoromethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group by the difluoromethoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the difluoromethoxy group under appropriate conditions.

Major Products Formed

    Oxidation: 4-(Difluoromethoxy)benzoic acid.

    Reduction: 4-(Difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Methylthio)benzaldehyde
  • 4-Fluorobenzaldehyde

Uniqueness

4-(Difluoromethoxy)benzaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities.

Properties

IUPAC Name

4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXOJYJJINQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224696
Record name p-(Difluoromethoxy)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73960-07-3
Record name 4-(Difluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73960-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Difluoromethoxy)benzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(difluoromethoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of potassium fluoride (372 mg, 6.4 mmol) in dry DMSO (10 ml) was added a solution of 3-hydroxy-4-difluoromethoxy benzaldehyde (1.0 gm, 5.3 mmol) in DMSO (10 ml). The reaction contents were heated at 140° C. for 10 min. A solution of 2-fluoronitrobenzene (747 mg, 5.3 mmol) in DMSO (5 ml) was added to the above suspension and the reaction mixture was stirred at 140° C. for 3.5 h. The reaction mixture was cooled to room temperature and the contents were poured into water (200 ml) and extracted with ethyl acetate (100 ml×3). The organic extracts were combined and washed with 1N sodium hydroxide (50 ml×2), water and brine and dried over anhydrous sodium sulfite. The dried organic layer was concentrated in vaccuo to obtain 3-2-nitrophenoxy)-4-difluoromethoxy benzaldehyde as a pale yellow solid (1.4 gm).
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372 mg
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reactant
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10 mL
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1 g
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10 mL
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747 mg
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5 mL
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200 mL
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (48 g; 1.2 mole) is added to a stirred suspension of p-hydroxybenzaldehyde (48.9 g; 0.4 mole) in dioxane (142 ml) and water (87 ml). The mixture is heated to 70° C. and chlorodifluoromethane (33 g) added slowly. When this addition is completed, 50% sodium hydroxide solution (32 ml) is added to the reaction mixture, followed by the slow addition of chlorodifluoromethane (33 g). This recharging is repeated three times, and a total of 96 g (2.4 mole) of sodium hydroxide and 133 g (1.54 mole) of (1.54 mole) of chlorodifluoromethane is used in the reaction. The reaction mixture is cooled down, diluted with water (1500 ml) and extracted with ether several times. The ether layers are combined, washed with 10% sodium hydroxide and then dried over magnesium sulfate. Concentration of the ethereal solution yields 39 g (57%) of a yellow oil. This oil is purified by chromatography on a silica gel column using a mixture of hexane:methylene chloride (1:3), to afford 27 g (39%) of title product.
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1500 mL
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48 g
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48.9 g
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142 mL
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87 mL
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33 g
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32 mL
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33 g
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96 g
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133 g
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Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Difluoromethoxy)benzaldehyde
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4-(Difluoromethoxy)benzaldehyde
Customer
Q & A

Q1: What is the significance of 4-(Difluoromethoxy)benzaldehyde in pharmaceutical chemistry?

A: this compound serves as a crucial building block in the multi-step synthesis of Roflumilast [, , ]. This drug, known by the brand name Daliresp, acts as a selective phosphodiesterase-4 (PDE4) inhibitor and is primarily used to manage severe chronic obstructive pulmonary disease (COPD).

Q2: Can you describe a synthetic route for producing 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, a key intermediate in Roflumilast synthesis, utilizing this compound?

A: Certainly. One efficient method [] involves using this compound as a starting material. This compound undergoes a reaction with cyclopropylmethanol in the presence of an alkali, like potassium carbonate, to yield 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde. This intermediate is then oxidized, typically using sodium chlorite, to produce the desired 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. This acid is then further reacted to ultimately produce Roflumilast.

Q3: The research mentions that potassium permanganate can be used as an oxidizing agent in Roflumilast synthesis. Could this be used to oxidize this compound to the corresponding benzoic acid?

A: While potassium permanganate is a strong oxidizing agent and is mentioned in the context of Roflumilast synthesis [], it's not the preferred choice for oxidizing this compound to the corresponding benzoic acid in the provided research. The chosen methods [] prioritize milder, more selective oxidizing agents like sodium chlorite to avoid unwanted side reactions and achieve a higher yield of the desired product.

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